molecular formula C26H23N3O B5779545 2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol

2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol

Cat. No. B5779545
M. Wt: 393.5 g/mol
InChI Key: OGAMDZCQHDDAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and suppressing cell proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol can induce apoptosis in cancer cells and inhibit tumor growth. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol in lab experiments is its potential anti-tumor activity. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to fully investigate its effects.

Future Directions

Future research on 2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol could focus on further investigating its mechanism of action and potential applications in cancer research and autoimmune diseases. Other potential future directions could include exploring its effects on other physiological processes and developing more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol involves the reaction of 4-methylbenzaldehyde, diphenylamine, and 2-bromoethanol in the presence of a palladium catalyst. The resulting compound is then purified through column chromatography.

Scientific Research Applications

2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol has potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for further study.

properties

IUPAC Name

2-[2-(4-methylphenyl)-5,6-diphenylimidazo[1,2-a]imidazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-19-12-14-20(15-13-19)23-18-29-25(22-10-6-3-7-11-22)24(21-8-4-2-5-9-21)27-26(29)28(23)16-17-30/h2-15,18,30H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAMDZCQHDDAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(N=C3N2CCO)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol

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